molecular formula C8H5F2N3O2 B2464811 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 1823843-51-1

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid

Cat. No.: B2464811
CAS No.: 1823843-51-1
M. Wt: 213.144
InChI Key: AZZHVBZJJHJQRM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

The primary target of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is the PI3K δ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a moderate inhibitor of the PI3K δ enzyme . It binds to the enzyme, reducing its activity and thereby altering the downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3K δ enzyme affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, cell survival, and angiogenesis . The alteration in this pathway can lead to changes in cell growth and survival .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule is known to increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance its bioavailability.

Result of Action

The inhibition of the PI3K δ enzyme by this compound can lead to a decrease in cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. For instance, the use of acetic acid tends to favor the formation of 7-difluoromethylpyrazolo[1,5-A]pyrimidines, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of the difluoromethyl group. This unique structure enhances its biological activity, metabolic stability, and binding affinity to receptors, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHVBZJJHJQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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